Ethyl propanimidoate
Overview
Description
Ethyl propanimidoate is an organic compound with the molecular formula C5H11NO It is an ester of propanimidic acid and ethyl alcohol
Mechanism of Action
Target of Action
Ethyl propanimidoate, also known as N-Ethylpropanamide , is a type of compound known as a primary carboxylic acid amide
Mode of Action
It belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds generally have a nitrogen atom bonded to a carbonyl carbon atom .
Biochemical Pathways
It’s known that amides, in general, can undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
It’s known that most amides are solids at room temperature and have higher boiling points than alcohols of similar molar mass .
Result of Action
Exposure to certain amides can lead to permanent developmental damage, such as affecting follicular growth, fertilization, and implantation in females, and causing abnormalities in reproductive tracts with reduced sperm production leading to infertility in males .
Action Environment
It’s known that endocrine-disrupting chemicals (edcs), which include certain amides, can potentially harm human and wildlife health even at low concentrations . The increased demand and consumption have resulted in the global existence and pseudo-persistence of these chemicals in the environment .
Biochemical Analysis
Biochemical Properties
Ethyl propanimidoate is a type of amide . Amides are known to have high boiling points and melting points due to their ability to form hydrogen bonds . This compound, like other amides, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present.
Cellular Effects
It is known that amides can interact with various cellular components and influence cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl propanimidoate can be synthesized through the reaction of ethyl acetate with nitric acid or nitrous acid. This method requires strict control of reaction conditions to ensure safety and product purity . Another method involves the reaction between ethylamine and propionic acid under dehydrating conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl propanimidoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Propionic acid.
Reduction: Ethylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Ethyl propanimidoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Propanamide: An amide of propanoic acid with similar chemical properties.
Ethyl acetate: An ester with a similar structure but different reactivity.
Propionic acid: The parent acid of ethyl propanimidoate.
Uniqueness
This compound is unique due to its ester functionality combined with an imidoate group, which imparts distinct reactivity compared to simple esters or amides. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
ethyl propanimidate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-5(6)7-4-2/h6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZCVIBBTVSYSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459702 | |
Record name | ethyl propanimidoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-17-3 | |
Record name | ethyl propanimidoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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